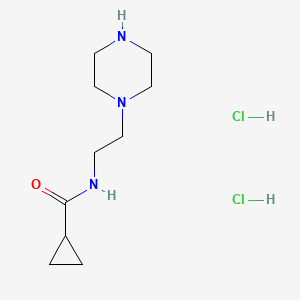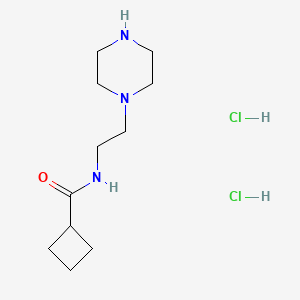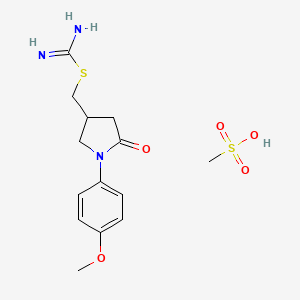
4-(Cyclohexylsulfanyl)piperidine hydrochloride
Overview
Description
4-(Cyclohexylsulfanyl)piperidine hydrochloride is a type of piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives, such as 4-(Cyclohexylsulfanyl)piperidine hydrochloride, can be synthesized through intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 4-(Cyclohexylsulfanyl)piperidine hydrochloride consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Crystal Structure Analysis
- The study of crystal structures of compounds similar to 4-(Cyclohexylsulfanyl)piperidine hydrochloride has been conducted. For instance, Aydinli, Sayil, and Ibiş (2010) examined the crystal structures of derivatives, noting the chair conformation of cyclohexyl and piperidine rings, which could inform the structural analysis of similar compounds (Aydinli, Sayil, & Ibiş, 2010).
Cytotoxic and Anticancer Potential
- Dimmock, Vashishtha, Quail, et al. (1998) discovered that certain piperidine derivatives, which are structurally related to 4-(Cyclohexylsulfanyl)piperidine hydrochloride, exhibit significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Dimmock et al., 1998).
Adsorption Characteristics
- Annand, Hurd, and Hackerman (1965) studied the adsorption properties of piperidine derivatives on steel, revealing that compounds like 4-(Cyclohexylsulfanyl)piperidine hydrochloride could have applications in corrosion inhibition (Annand, Hurd, & Hackerman, 1965).
Antidepressant Metabolism
- Hvenegaard, Bang-Andersen, Pedersen, et al. (2012) investigated the metabolism of a piperazine derivative, highlighting the metabolic pathways and enzymes involved. This study could provide insights into the metabolism of 4-(Cyclohexylsulfanyl)piperidine hydrochloride (Hvenegaard et al., 2012).
Corrosion Inhibition
- Sankarapapavinasam, Pushpanaden, and Ahmed (1991) explored the use of piperidine and piperidones as corrosion inhibitors for copper, which could be relevant for similar compounds like 4-(Cyclohexylsulfanyl)piperidine hydrochloride in industrial applications (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Synthesis and Structural Analysis
- Various studies have focused on the synthesis of piperidine derivatives and their structural analysis, which can aid in understanding the chemical properties and potential applications of 4-(Cyclohexylsulfanyl)piperidine hydrochloride. These include studies by Griffin et al. (2006), Moi et al. (2020), and Fletcher et al. (2002), each contributing to a deeper understanding of the compound's synthesis and potential medicinal applications (Griffin et al., 2006), (Moi et al., 2020), (Fletcher et al., 2002).
Future Directions
properties
IUPAC Name |
4-cyclohexylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NS.ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXZVHOIVUMSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylsulfanyl)piperidine hydrochloride | |
CAS RN |
1864014-24-3 | |
| Record name | Piperidine, 4-(cyclohexylthio)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864014-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(pyrrolidin-2-ylmethyl)sulfonyl]acetate hydrochloride](/img/structure/B1431108.png)


![5'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1431116.png)


![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B1431121.png)




![N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431128.png)
![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)